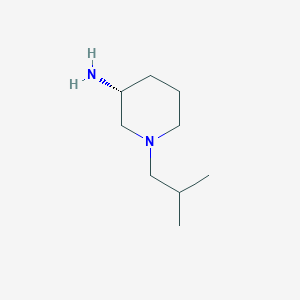

(R)-1-isobutylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(2-methylpropyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-5-3-4-9(10)7-11/h8-9H,3-7,10H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTSQUOZOCHWCA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 Isobutylpiperidin 3 Amine and Analogues

General Principles of Asymmetric Amine Synthesis

The creation of stereochemically defined amines is a cornerstone of modern synthetic chemistry, driven by their prevalence in pharmaceuticals and bioactive natural products. nih.gov A variety of powerful methods have been developed to achieve high enantioselectivity in the formation of chiral amine centers.

Catalytic Asymmetric Hydrogenation (AH) Approaches for Chiral Amine Preparation

Catalytic asymmetric hydrogenation (AH) stands out as a highly efficient and atom-economical method for producing chiral amines. nih.govacs.org This technique involves the reduction of prochiral precursors such as imines, enamines, and N-heteroaromatic compounds using molecular hydrogen in the presence of a chiral transition-metal catalyst. nih.govresearchgate.net Ruthenium, rhodium, and iridium are commonly employed metals, often complexed with chiral ligands to facilitate the stereoselective transfer of hydrogen. ajchem-b.comdicp.ac.cn

The direct asymmetric hydrogenation of imines is a particularly direct route to α-chiral amines. nih.govacs.org However, imines can be challenging substrates due to their potential for hydrolysis and the presence of (E)/(Z) isomers. nih.gov Despite these challenges, significant progress has been made, including the development of iridium catalysts that are highly effective for the asymmetric hydrogenation of various imine classes. ajchem-b.com For instance, iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity in the hydrogenation of N-aryl and N-alkyl imines. nih.govacs.org

The success of AH is highly dependent on the catalyst system. For example, chiral ruthenium complexes containing diphosphine and diamine ligands have shown excellent performance in the asymmetric transfer hydrogenation of aromatic ketones, a related transformation. ajchem-b.com Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral γ-amino alcohols and nitrogen-containing heterocycles with high enantioselectivity. ajchem-b.com

| Metal | Common Ligand Types | Substrate Classes | Key Advantages |

|---|---|---|---|

| Ruthenium (Ru) | Diphosphines, Diamines | Ketones, Imines | High stereoselectivity, Well-established |

| Rhodium (Rh) | Diphosphines | α-(Acylamino)acrylates, β-(Amino)acrylates | Robust for amino acid synthesis |

| Iridium (Ir) | Phosphines, Spiro Ligands | Unfunctionalized Olefins, Imines, Quinolines | High efficiency for challenging substrates |

Organocatalytic Strategies Utilizing Chiral Primary Amines

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, are particularly effective organocatalysts for a wide range of enantioselective transformations. rsc.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly stereocontrolled bond formations. rsc.org

A notable application of chiral primary amine organocatalysis is the direct asymmetric α-amination of aldehydes. nih.gov For instance, proline has been shown to catalyze the reaction between α-unbranched aldehydes and dialkyl azodicarboxylates, yielding α-amino aldehydes with excellent enantioselectivity. nih.gov This approach avoids the use of metal catalysts and often proceeds under mild conditions.

Furthermore, organocatalytic methods have been developed for the synthesis of homoallylic amines through the enantioselective allylation of imines. nih.gov Chiral phosphoric acids and other Brønsted acids can act as effective catalysts in these reactions, promoting the addition of allylboronates or allylsilanes to imines with high stereocontrol. nih.gov

Reductive Amination: Chemical and Biocatalytic Pathways for Chiral Amine Formation

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. d-nb.info This transformation can be carried out using a variety of chemical reducing agents or through biocatalytic methods.

Chemical Reductive Amination: The enantioselective reductive amination (ERA) of ketones using ammonium (B1175870) salts or ammonia (B1221849) offers a direct pathway to chiral primary amines. thieme-connect.com However, this reaction faces challenges, including the reversible formation of unstable NH-imine intermediates and the potential for catalyst inhibition by nitrogen-containing species. thieme-connect.com Despite these hurdles, successful protocols have been developed, particularly for α-keto esters/amides and aryl alkyl ketones. thieme-connect.com

Biocatalytic Reductive Amination: Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative for chiral amine synthesis. frontiersin.orgresearchgate.net Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are two key enzyme classes that catalyze reductive amination. frontiersin.orgacs.orgrsc.org

Native AmDHs have been shown to be effective for the synthesis of short-chain chiral alkyl amines and amino alcohols from the corresponding ketones. frontiersin.orgresearchgate.net These enzymes can exhibit high enantioselectivity, producing amines with excellent enantiomeric excess (>97% ee). frontiersin.org Engineered AmDHs have further expanded the substrate scope and enabled the synthesis of more complex chiral amines, including key intermediates for pharmaceuticals. researchgate.netdovepress.com

Imine reductases (IREDs) are another versatile class of enzymes for reductive amination. acs.orgrsc.org They can catalyze the reduction of a wide range of imines to produce chiral secondary and tertiary amines. rsc.org Protein engineering has played a crucial role in enhancing the activity, stability, and stereoselectivity of IREDs, making them suitable for industrial-scale applications. rsc.orgnih.gov

Asymmetric Transfer Hydrogenation Protocols for Amine Synthesis

Asymmetric transfer hydrogenation (ATH) is a valuable alternative to asymmetric hydrogenation, utilizing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, instead of molecular hydrogen. researchgate.netacs.org This method often employs ruthenium, rhodium, or iridium catalysts with chiral ligands. ajchem-b.com

A notable application of ATH is the diastereoselective reduction of N-(tert-butanesulfinyl)ketimines. acs.orgnih.gov This method provides access to highly enantiomerically enriched α-branched primary amines. The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reduction, and can be readily cleaved to afford the free primary amine. acs.orgnih.gov Ruthenium catalysts, in combination with chiral ligands like (1S,2R)-1-amino-2-indanol, have proven to be highly effective for this transformation. acs.orgnih.gov

Direct Catalytic Asymmetric Synthesis of α-Chiral Primary Amines

The direct synthesis of α-chiral primary amines, where the NH2 group is directly installed, is a highly desirable but challenging goal in asymmetric catalysis. rsc.orgresearchgate.netnih.gov Many traditional methods require the use of N-protected substrates, adding extra steps to the synthetic sequence. researchgate.net

Recent advances have focused on developing catalytic systems that can directly generate α-chiral primary amines from simple starting materials. rsc.orgresearchgate.netrsc.org Biomimetic approaches, inspired by enzymatic transamination, have shown promise in this area. rsc.orgresearchgate.net These methods often involve the in situ formation of NH imines from ketones and an ammonia source, followed by asymmetric reduction. researchgate.net

Another direct strategy involves the dynamic kinetic resolution of allylic azides. umn.edu This approach allows for the conversion of readily available starting materials into chiral α,α-disubstituted amines with high selectivity. umn.edu

Stereoselective Construction of the Piperidine (B6355638) Core

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals. rsc.orgrsc.orgnih.gov Consequently, the development of stereoselective methods for its construction is of great importance. rsc.orgrsc.org

Several general strategies have been established for the asymmetric synthesis of substituted piperidines:

Intramolecular SN2 displacement: Cyclization of an acyclic precursor containing an amine and a leaving group. rsc.org

Reduction or addition to pyridine/piperidine derivatives: Hydrogenation or nucleophilic addition to a pre-existing heterocyclic ring. rsc.orgwhiterose.ac.uk

Ring expansion of prolinols: Rearrangement of smaller ring systems. rsc.org

Ring-closing metathesis (RCM): Formation of the piperidine ring from a diene precursor. rsc.org

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Furthermore, a three-component vinylogous Mannich-type reaction has been reported for the synthesis of multi-substituted chiral piperidines. rsc.org This strategy, inspired by biosynthetic pathways, utilizes a dienolate to react with an aldehyde and a chiral amine, leading to the formation of a chiral dihydropyridinone intermediate that can be further elaborated into various piperidine alkaloids. rsc.org

For the specific case of (R)-1-isobutylpiperidin-3-amine, a potential synthetic route could involve the reduction of (R)-3-aminopiperidin-2-one hydrochloride, which can be prepared from (R)-2,5-diaminopentanoic acid hydrochloride. wipo.int Another approach involves the chiral resolution of N-Cbz-3-piperidine carboxylic acid, followed by a series of transformations including a Hofmann degradation to install the 3-amino group. google.com The isobutyl group can then be introduced via N-alkylation.

| Strategy | Description | Key Features |

|---|---|---|

| Intramolecular SN2 Displacement | Cyclization of an acyclic precursor with an amine and a leaving group. rsc.org | Relies on pre-installed chirality in the acyclic chain. |

| Reduction of Pyridine Derivatives | Asymmetric hydrogenation or reduction of substituted pyridines. rsc.orgwhiterose.ac.uk | Can provide access to a wide range of substitution patterns. |

| Chemo-enzymatic Dearomatization | Enzymatic cascade reaction on activated pyridines. nih.gov | Offers high stereoselectivity under mild conditions. |

| Vinylogous Mannich Reaction | Three-component reaction to form a dihydropyridinone intermediate. rsc.org | Allows for the construction of multi-substituted piperidines. |

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of this compound and related compounds. Chemists have developed a range of cyclization strategies to construct this six-membered nitrogen heterocycle efficiently.

Intramolecular Reductive Hydroamination/Cyclization of Enynyl Amines

A metal-free, Lewis acid-mediated approach provides a powerful method for the stereoselective synthesis of piperidines. organic-chemistry.org This strategy involves the 6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org The reaction is typically mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and uses a reductant such as triethylsilane (Et3SiH). organic-chemistry.org The process begins with the acid-mediated functionalization of the alkyne, leading to the formation of an enamine, which then generates an iminium ion. nih.gov Subsequent reduction of this intermediate yields the fully saturated piperidine ring with high diastereoselectivity. organic-chemistry.orgnih.gov This method is noted for its operational simplicity, scalability, and modularity, making it valuable for creating a diverse range of 2,6-disubstituted piperidine derivatives. organic-chemistry.org

Table 1: Reductive Hydroamination/Cyclization of Enynyl Amines

| Catalyst/Mediator | Reductant | Key Features | Ref |

|---|

Oxidative Amination of Alkenes

Oxidative amination of alkenes presents another effective route to piperidine synthesis. A Wacker-type aerobic oxidative cyclization, catalyzed by a base-free palladium(II) complex such as Pd(DMSO)₂(TFA)₂, enables the synthesis of various six-membered N-heterocycles from alkenes that have tethered sulfonamides. nih.govorganic-chemistry.org This method facilitates the intramolecular cyclization of N-5-hexenyl ureas and sulfonamides. organic-chemistry.org

Gold(I) complexes, in conjunction with an iodine(III) oxidizing agent, can also catalyze the oxidative amination of non-activated alkenes. nih.gov This reaction achieves a difunctionalization of the double bond, concurrently forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Furthermore, palladium catalysts paired with novel pyridine-oxazoline ligands have been developed for enantioselective versions of this transformation. nih.gov

Diastereoselective Cyclizations via Nitro-Mannich Reaction Intermediates

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a versatile tool for the asymmetric synthesis of piperidines. researchgate.netresearchgate.net This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine intermediate. researchgate.net The stereochemistry of the piperidine product can be effectively controlled through a diastereoselective Mannich reaction in the initial step. nih.govresearchgate.net For instance, the reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can yield β-nitro-amines with high selectivity for the syn, anti-diastereoisomers. researchgate.netucl.ac.uk

The resulting β-nitroamine is then subjected to a reductive cyclization to form the piperidine ring while retaining the established stereochemistry. nih.govresearchgate.net This two-step sequence allows for the synthesis of functionalized piperidines with multiple contiguous stereocenters. researchgate.netucl.ac.uk

Table 2: Asymmetric Piperidine Synthesis via Nitro-Mannich Reaction

| Reaction Step | Key Feature | Outcome | Ref |

|---|---|---|---|

| Diastereoselective Nitro-Mannich Reaction | Controls stereochemistry between functionalized acetals and imines. | Formation of β-nitro-amines with high diastereoselectivity. | nih.govresearchgate.net |

Gold-Catalyzed Cyclizations in Piperidine Synthesis

Homogeneous gold catalysis has emerged as a potent tool for constructing heterocyclic systems. acs.org Gold catalysts are effective in activating alkynes and alkenes toward nucleophilic attack, facilitating various cyclization reactions. nih.govkaust.edu.sa For example, gold(I) catalysts can trigger the intramolecular cyclization of 1,6-enynes to produce polysubstituted alkylidene piperidines. nih.gov Similarly, the cyclization of alkynylamines and alkynylalcohols can be achieved with a low loading of a gold catalyst to yield piperidine and morpholine (B109124) derivatives, respectively. kaust.edu.sa

The mechanism often involves the carbophilic gold catalyst activating an alkyne group, followed by an intramolecular cyclization. beilstein-journals.org This versatility makes gold catalysis a valuable strategy for synthesizing a wide array of functionalized piperidines under mild conditions. organic-chemistry.orgbeilstein-journals.org

Hydrogen Borrowing Annulation Methods

Hydrogen borrowing catalysis provides a redox-neutral and atom-economical pathway to N-substituted heterocycles. sci-hub.se This method typically uses an iridium or nickel catalyst to facilitate the annulation of primary amines with diols, producing water as the sole byproduct. sci-hub.seresearchgate.net The reaction proceeds through the catalytic dehydrogenation of the diol to form reactive aldehyde intermediates in situ. researchgate.net These aldehydes then react with the amine to form an imine, which undergoes cyclization and subsequent reduction to yield the saturated aza-heterocycle. sci-hub.se

This strategy allows for the synthesis of a broad range of substituted piperidines, including those with substituents at the C3 and C4 positions. sci-hub.se A key advantage is the ability to use enantiopure diols to generate valuable enantioenriched piperidines with minimal racemization, particularly when water is used as the solvent. sci-hub.se

Table 3: Hydrogen Borrowing Annulation for Piperidine Synthesis

| Catalyst System | Reactants | Key Features | Ref |

|---|---|---|---|

| [Cp*IrCl₂]₂ / NaHCO₃ | Amine and Diol | Iridium-catalyzed, redox-neutral, water as byproduct. | sci-hub.se |

Chiral Auxiliary-Mediated Approaches to Piperidine Enantiomers

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in the asymmetric synthesis of piperidines to produce a specific enantiomer. researchgate.net

One common approach involves using chiral oxazolidinones. nih.gov These auxiliaries can be attached to a precursor molecule to control the stereochemistry of subsequent reactions, such as alkylation or aldol (B89426) additions. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Another powerful class of chiral auxiliaries is based on phenylglycinol-derived oxazolopiperidone lactams. researchgate.net These versatile intermediates allow for the introduction of substituents at various positions on the piperidine ring in a highly regio- and stereocontrolled manner. researchgate.net They are particularly useful in processes involving dynamic kinetic resolution, providing a direct route to enantiopure polysubstituted piperidines. researchgate.net A patent for the synthesis of (R)-3-Boc-aminopiperidine, a precursor to the target molecule, utilizes R-phenylethylamine as a chiral resolving agent to separate enantiomers of N-Cbz-3-piperidine carboxylic acid, demonstrating a practical application of this principle. google.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Boc-aminopiperidine |

| (R)-phenylethylamine |

| 1,2-bis(dicyclohexylphosphino)-ethane (dcype) |

| N-Cbz-3-piperidine carboxylic acid |

| Palladium(II) trifluoroacetate |

| Tetrahydrofuran (THF) |

| Triethylsilane |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) dichloride dimer) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Nickel(II) triflate (Ni(OTf)₂) |

Desymmetrization Strategies for Piperidine Scaffolds

Desymmetrization of prochiral or meso compounds is a powerful strategy for accessing enantiomerically pure substances, often achieving high yields and excellent enantioselectivity. researchgate.net This approach has been successfully applied to the synthesis of piperidine derivatives.

One notable method involves the enzymatic desymmetrization of meso-cis-2,6- and cis,cis-disubstituted piperidines, which provides a general route to 2-alkyl-6-methylpiperidines. researchgate.net Enzymes, with their inherent regio- and enantioselectivity, offer a green alternative to traditional chemical methods, operating under mild conditions. researchgate.net For instance, the chemo-enzymatic dearomatization of activated pyridines has been developed to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov This process can involve a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired chiral piperidines. nih.gov

Another approach to desymmetrization involves the selective formation of lactams. For example, a desymmetrization strategy for piperidine synthesis has been developed through selective lactam formation, a method that has been extended to the synthesis of γ-secretase modulators. nih.gov Furthermore, the enantioselective reduction or functionalization of pyridinium (B92312) salts represents a straightforward approach to chiral 3-piperidines. acs.org A chemo-enzymatic method using a combination of oxidase and reductase enzymes can dearomatize pyridiniums to yield enantioenriched 3- and 4-substituted products. nih.govacs.org

Continuous Flow Synthesis Approaches for Enantioenriched Piperidines

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. nih.govrsc.orgrsc.org This technology is particularly well-suited for the synthesis of enantioenriched piperidines. nih.govorganic-chemistry.orgacs.org

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. nih.govorganic-chemistry.orgacs.org This method utilizes readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. nih.govorganic-chemistry.org The process is readily scalable and has been used for the efficient synthesis of drug precursors. nih.govorganic-chemistry.org The precise control over reaction parameters such as temperature, residence time, and reagent concentrations in a flow reactor contributes to the high yields and selectivities observed. organic-chemistry.org

Continuous flow systems have also been employed in biocatalytic syntheses. For example, immobilized enzymes in packed-bed flow reactors have been used for the kinetic resolution of racemic compounds. nih.gov Furthermore, 3D-printed reactors made from chemically resistant materials like PEEK have been developed for flow chemistry, allowing for the creation of highly customizable and cost-effective reactor setups. rsc.org These reactors can withstand high pressures, enabling the use of superheated solvents. rsc.org

Introduction of the Isobutyl Moiety and Amine Functionality

The synthesis of this compound requires the specific introduction of an isobutyl group at the nitrogen atom and an amine group at the 3-position of the piperidine ring.

Alkylation and Reductive Alkylation Strategies for N-Substitution

N-alkylation of piperidines is a common transformation. researchgate.net Direct alkylation can be achieved by reacting piperidine with an appropriate alkyl halide. For instance, reacting piperidine with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can yield the N-alkylated product. researchgate.net The use of a base such as potassium carbonate in a solvent like DMF can also facilitate this reaction. researchgate.net

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for introducing the N-isobutyl group. pearson.comresearchgate.netorganic-chemistry.org This two-step, one-pot process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.comyoutube.com For the synthesis of N-isobutylpiperidine derivatives, (R)-3-aminopiperidine or a protected precursor can be reacted with isobutyraldehyde, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. pearson.comorganic-chemistry.orgyoutube.com Various catalysts and reducing agents can be employed to optimize the reaction, including the use of α-picoline-borane or trichlorosilane. organic-chemistry.orgnih.gov

Tertiary Amine Synthesis Methodologies via Reductive Coupling

The synthesis of tertiary amines, such as this compound, can be achieved through several reductive coupling strategies. youtube.comrsc.orgnih.gov One-pot reductive amination of a secondary amine with an aldehyde or ketone is a direct approach. nih.govrsc.org For example, the reaction of a secondary amine with a carbonyl compound in the presence of a reducing agent like sodium borohydride can form a tertiary amine. youtube.com

A novel iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents provides an efficient route to functionalized tertiary amines. rsc.orgnih.govresearchgate.net This one-pot, two-stage protocol is tolerant of a wide range of functional groups. rsc.orgresearchgate.net The process involves an initial reductive activation of the amide followed by coupling with the Grignard reagent. rsc.orgresearchgate.net

Synthetic Route Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness. researchgate.net For the synthesis of this compound, this involves selecting robust and reproducible reactions that avoid chromatographic purification where possible. researchgate.net

The development of a practical, large-scale synthesis often involves the use of crystalline intermediates that can be purified by recrystallization, thus avoiding costly and time-consuming chromatography. researchgate.net For example, a highly efficient, chromatography-free synthesis of a key chiral building block was demonstrated at a pilot scale, yielding 17 kg of the product. researchgate.net

Continuous flow synthesis offers significant advantages for scale-up. nih.govorganic-chemistry.orgacs.org The ability to precisely control reaction conditions and the improved heat and mass transfer in flow reactors can lead to higher yields and purities, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. organic-chemistry.org The scalability of continuous flow processes has been demonstrated in the synthesis of chiral piperidines, showcasing its utility for industrial production. nih.govorganic-chemistry.org

Applications of R 1 Isobutylpiperidin 3 Amine in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

(R)-1-Isobutylpiperidin-3-amine represents a valuable chiral building block, a molecule that incorporates a stereocenter and can be used to construct more complex, enantiomerically pure compounds. The presence of two distinct amine functionalities—a tertiary amine within the ring and a primary amine at the 3-position—along with a defined stereocenter, makes it a versatile tool in asymmetric synthesis.

Enantioselective Transformations Mediated by Chiral Amines

Chiral amines are fundamental in mediating a variety of enantioselective transformations. They can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as chiral catalysts. The field of asymmetric organocatalysis, for instance, heavily relies on chiral secondary amines to activate carbonyl compounds through the formation of enamine or iminium ion intermediates.

While specific studies detailing the use of this compound in this context are not prevalent, its structural features suggest significant potential. Chiral primary amines are crucial for the synthesis of other valuable chiral compounds, including secondary and tertiary amines of medicinal interest, often through metal-catalyzed enantioselective reductive amination of ketones. researchgate.net The development of new chiral phosphorus ligands and metal catalysts bearing N-heterocyclic carbenes or other nitrogen-based ligands has greatly advanced the asymmetric synthesis of chiral amines. nih.gov

Precursor for Complex Molecular Architectures and Natural Product Synthesis

The synthesis of complex molecules, particularly natural products and their analogues, often relies on a strategy that begins with readily available chiral building blocks. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org The 3-aminopiperidine skeleton is a key component in numerous biologically active compounds. For instance, optically active (R)-3-(Boc-amino)piperidine is a crucial intermediate in the synthesis of important pharmaceuticals like the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin (B1666894) and linagliptin. niscpr.res.inchemicalbook.com

Given its structure, this compound could serve as a valuable precursor for a diverse range of molecular architectures. The primary amine at the C-3 position allows for a wide array of chemical modifications, such as acylation, alkylation, or sulfonylation, to introduce new functional groups and build molecular complexity. The isobutyl group on the ring nitrogen provides specific steric and electronic properties that can influence the reactivity and conformational preference of the piperidine (B6355638) ring, which can be strategically exploited in multi-step syntheses. The synthesis of enantiomerically pure 3-aminopiperidine derivatives has been achieved from starting materials like L-glutamic acid, highlighting the demand for such chiral synthons. niscpr.res.inresearchgate.net

Resolving Agent for Racemic Mixtures

One of the classical and still widely used methods for obtaining enantiomerically pure compounds is the resolution of racemic mixtures. This process involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic compound. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization.

As a chiral amine, this compound is an ideal candidate for use as a resolving agent for racemic acids. The basic nitrogen atoms can react with a racemic carboxylic acid to form diastereomeric ammonium (B1175870) carboxylate salts. The efficiency of the resolution depends on the ability of the chiral amine to discriminate between the two enantiomers of the acid and the crystallization properties of the resulting salts. Chiral amines like (R)-(+)-α-methylbenzyl amine have been successfully used to resolve racemic acids, demonstrating the utility of this class of compounds in obtaining enantiopure materials. nih.gov

Role as a Chiral Ligand or Organocatalyst in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with high efficiency and selectivity. nih.gov Chiral amines and their derivatives are frequently employed as ligands for transition metals or as organocatalysts themselves. nih.gov The nitrogen atoms in these molecules can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction.

This compound possesses two potential coordination sites—the tertiary ring nitrogen and the primary exocyclic nitrogen. This bidentate character could make it an effective ligand in various metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. mdpi.comrsc.org For example, chiral C2-symmetric bisamide ligands have shown great potential in asymmetric transformations. nih.gov The specific stereochemistry and substitution pattern of this compound would influence the geometry and catalytic activity of the resulting metal complex.

In organocatalysis, the amine groups can act as Brønsted bases or form hydrogen bonds to activate substrates and control the stereoselectivity of reactions like aldol (B89426) or Michael additions. researchgate.net

Table 1: Examples of Chiral Amine-Based Ligands in Asymmetric Catalysis

| Chiral Ligand/Catalyst Type | Metal/System | Reaction Type | Reference |

| Chiral Spiro Iridium Catalysts | Iridium | Asymmetric Hydrogenation of α-amino ketones | thieme-connect.de |

| (R)-SegPhos with Palladium | Palladium | Asymmetric Hydrogenation | nih.gov |

| TsDPENs with Iridium/Ruthenium | Iridium, Ruthenium | Asymmetric Transfer Hydrogenation | mdpi.com |

| Cinchona Alkaloid Derivatives | Organocatalyst | Various Asymmetric Reactions | researchgate.net |

| Chiral Tertiary Amine | Organocatalyst | Cyanosilylation | rsc.org |

Scaffold for Medicinal Chemistry Research

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. organic-chemistry.orgwhiterose.ac.uk The development of synthetic strategies to access novel piperidine analogues with diverse substitution patterns is therefore of high importance for the discovery of new therapeutic agents.

Design and Synthesis of Piperidine-Based Analogues

This compound provides a robust and versatile scaffold for the design and synthesis of new piperidine-based analogues for medicinal chemistry research. The primary amine at the 3-position is a key functional handle that allows for the attachment of various side chains and pharmacophores through amide bond formation or other coupling reactions. This enables the systematic exploration of the structure-activity relationship (SAR) around the piperidine core.

Table 2: Selected Biologically Active Compounds Featuring the Piperidine Scaffold

| Compound | Therapeutic Area | Key Structural Feature | Reference |

| Alogliptin | Type 2 Diabetes | 3-Aminopiperidine | niscpr.res.in |

| Tofacitinib | Rheumatoid Arthritis | 3-Aminopiperidine derivative | niscpr.res.in |

| Solifenacin | Overactive Bladder | Quinuclidine (related bicyclic amine) | nih.gov |

| (+)-241D | Natural Alkaloid | 2,6-Disubstituted Piperidine | rsc.org |

Structural Modification Strategies for Enhanced Molecular Properties

The optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic profiles. For molecules derived from this compound, several structural modification strategies can be employed to enhance their molecular properties. These strategies often revolve around the principles of bioisosteric replacement and structure-activity relationship (SAR) studies.

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity or other characteristics. nih.govrsc.org In the context of this compound, the isobutyl group, the piperidine ring, and the amino group are all potential sites for bioisosteric modification. For instance, replacing the isobutyl group with other alkyl or cycloalkyl moieties can influence the compound's lipophilicity and binding interactions with its biological target. A study on erianin (B49306) analogues demonstrated that replacing a hydroxyl group with fluorine led to compounds with higher activity and better chemical stability. rsc.org

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For piperidine derivatives, SAR studies have revealed key insights. For example, in a series of N-aryl-piperidine derivatives, the agonistic activity at the human histamine (B1213489) H3 receptor was significantly influenced by the substituents on the aromatic ring. nih.gov Similarly, in a study of piperazine (B1678402) and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists, the piperidine ring was identified as a crucial structural element for activity at the σ1R. nih.gov

The modification of the piperidine ring itself can also lead to enhanced properties. The functionalization of piperidine derivatives at different positions (C2, C3, C4) can be achieved with high site-selectivity and stereoselectivity using rhodium-catalyzed C-H insertions and cyclopropanations. nih.gov The choice of protecting group on the piperidine nitrogen was found to influence the site-selectivity of these reactions. nih.gov

The following table summarizes the impact of structural modifications on the activity of various piperidine-containing compounds, illustrating the principles that can be applied to analogs of this compound.

| Lead Structure/Scaffold | Modification | Effect on Activity/Properties |

| N-aryl-piperidine | Substitution on the aromatic ring | Greatly influenced agonistic activity at human histamine H3 receptor. nih.gov |

| Piperazine/Piperidine derivatives | Extension of the alkyl chain linker | Decreased affinity for the hH3R in tert-butyl analogues. nih.gov |

| Piperazine derivatives | Modification of the piperidine ring (e.g., methylation at position 3) | Profound loss of both biochemical and whole-cell activities against M. tuberculosis IMPDH. nih.gov |

| 3,5-diamino-piperidine | Retention of cis-1,3-diamine configuration | Important for RNA recognition, mimicking the 2-deoxystreptamine (B1221613) core of aminoglycosides. nih.gov |

These examples underscore the importance of systematic structural modifications to fine-tune the properties of piperidine-containing compounds for specific therapeutic applications.

Derivatization of the Piperidine Nitrogen in Compound Development

The secondary amine of the piperidine ring in this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. This modification can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and biological activity. Common derivatizations include the formation of ureas, amides, carbamates, and sulfonamides.

The synthesis of urea (B33335) derivatives is a widely used strategy in drug discovery. Ureas can be readily synthesized by reacting an amine with an isocyanate. The isocyanate itself can be generated in situ from a primary amide via a Hofmann rearrangement. This approach provides a direct and convenient method for producing N-substituted ureas. Another common method involves the reaction of an amine with a pre-formed isocyanate.

The formation of amides is another key derivatization strategy. Amides can be synthesized through the coupling of an amine with a carboxylic acid, often facilitated by a coupling agent. This reaction is highly versatile, allowing for the introduction of a vast range of substituents.

The following table provides an overview of common derivatization reactions for amines, which are applicable to the piperidine nitrogen of this compound.

| Derivative | General Reaction | Reagents/Conditions |

| Urea | Amine + Isocyanate | Can be performed in various solvents, often at room temperature. |

| Urea | Primary Amide + Phenyliodine diacetate (in the presence of an ammonia (B1221849) source) | In situ generation of isocyanate via Hofmann rearrangement. |

| Amide | Amine + Carboxylic Acid | Requires a coupling agent (e.g., DCC, EDC). |

| Sulfonylurea | Sulfonamide + Amide | Can be performed in a green solvent like dimethyl carbonate (DMC) at room temperature. |

These derivatization strategies have been successfully applied to various amine-containing scaffolds to generate libraries of compounds for biological screening. For example, a series of aminoacetylenic isoindoline-1,3-dione derivatives were synthesized through a Mannich reaction involving appropriate cyclic amines, leading to compounds with anti-inflammatory activity. nih.gov

Theoretical and Computational Investigations of R 1 Isobutylpiperidin 3 Amine

Quantum Chemical Studies (Density Functional Theory, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the fundamental properties of molecules. These methods allow for the detailed examination of conformational landscapes, electronic structures, and spectroscopic characteristics, providing a molecular-level understanding that complements experimental findings.

The three-dimensional structure of piperidine (B6355638) derivatives is crucial for their biological activity and chemical reactivity. Conformational analysis of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, is a primary focus of theoretical studies. For (R)-1-isobutylpiperidin-3-amine, the orientation of the isobutyl group on the nitrogen atom and the amino group at the C3 position significantly influences the conformational equilibrium.

Theoretical calculations on substituted piperidines have shown that the preferred conformation—whether the substituents are in axial or equatorial positions—is a delicate balance of steric and electronic effects. For instance, in many 3-substituted piperidines, the equatorial orientation of the substituent is generally favored to avoid 1,3-diaxial interactions. However, the presence of the N-isobutyl group introduces additional complexity. Computational studies on N-alkylated piperidines indicate that the energetic difference between conformers can be subtle.

Table 1: Illustrative Conformational Energy Data for a Generic Substituted Piperidine Analog (Hypothetical Data)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | 3-Amino (equatorial), N-Isobutyl (equatorial) | 0.00 |

| 2 | 3-Amino (axial), N-Isobutyl (equatorial) | 1.5 - 2.5 |

| 3 | 3-Amino (equatorial), N-Isobutyl (axial) | > 3.0 |

| 4 | 3-Amino (axial), N-Isobutyl (axial) | > 4.0 |

Note: This table is for illustrative purposes and is based on general principles of conformational analysis of substituted piperidines. The actual values for this compound would require specific computational studies.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide key descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For piperidine derivatives, the distribution of HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich regions, such as the nitrogen atoms, while the LUMO is spread over electron-deficient areas. DFT calculations on various piperidine compounds have been used to determine these properties and correlate them with observed reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution of a molecule. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the lone pairs of the nitrogen atoms would be expected to be regions of high negative potential, making them likely sites for protonation and interaction with electrophiles. researchgate.netrsc.org

Table 2: Calculated Electronic Properties for an Analogous N-Substituted Piperidine (Illustrative Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: This data is illustrative for a generic N-substituted piperidine and not specific to this compound. The choice of DFT functional and basis set significantly impacts these values. reddit.comresearchgate.net

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for validating experimental data and for assigning spectral features to specific structural elements.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values. This can be particularly useful for distinguishing between different isomers or conformers. While specific predicted NMR data for this compound are not published, the general methodology is well-established for organic molecules. np-mrd.org

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. The computed frequencies correspond to the normal modes of vibration of the molecule. Although there can be systematic errors in the calculated frequencies, they can often be corrected by using empirical scaling factors, leading to reliable assignments of the experimental spectrum.

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

To understand how this compound might interact with biological targets such as proteins, molecular dynamics (MD) and molecular docking simulations are employed. These computational techniques provide insights into the binding modes and interaction energies of a ligand with a receptor.

Molecular docking is a method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ajchem-a.com For a compound like this compound, docking studies could identify potential binding sites on a target protein and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies have been performed for a variety of piperidine derivatives to understand their pharmacological activity. rsc.orgtandfonline.com

Molecular dynamics simulations build upon the static picture provided by docking by simulating the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of the ligand-receptor complex, providing a more realistic representation of the interactions in a biological environment. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies. While specific MD simulations for this compound are not documented, the methodology is widely applied to similar small molecules. ajchem-a.com

Table 3: Illustrative Docking Results for a Piperidine Analog with a Generic Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | ASP120, TYR85, PHE250 |

| Types of Interactions | Hydrogen bond with ASP120, Pi-pi stacking with TYR85, Hydrophobic interaction with PHE250 |

Note: This table presents hypothetical docking results to illustrate the type of information obtained from such studies.

Mechanistic Studies of Synthetic Pathways and Reaction Intermediates

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted piperidines. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and identify the rate-determining steps. nih.gov

The synthesis of substituted piperidines can be achieved through various routes, such as the reduction of corresponding pyridines or through multi-component reactions. nih.gov DFT calculations can be used to investigate the feasibility of different synthetic strategies and to understand the regio- and stereoselectivity of the reactions. For example, a computational study on the copper-catalyzed intramolecular C-H amination for the synthesis of piperidines provided a detailed catalytic cycle based on DFT investigations. nih.gov These studies can help in optimizing reaction conditions to improve yields and selectivity.

Investigating reaction intermediates, which are often transient and difficult to observe experimentally, is another area where computational chemistry excels. By calculating the structures and energies of potential intermediates, their role in the reaction mechanism can be assessed. This knowledge is invaluable for a rational approach to synthetic organic chemistry.

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Chromatographic Techniques for Chiral Separation and Quantification

Chromatographic methods are indispensable for separating the enantiomers of 1-isobutylpiperidin-3-amine and quantifying the enantiomeric excess (ee). These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase or a chiral derivatizing agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds, including piperidine (B6355638) derivatives. nih.govnih.gov For non-chromophoric amines like 1-isobutylpiperidin-3-amine, a pre-column derivatization step is often necessary to introduce a chromophore, enabling UV detection. nih.govresearchgate.net

A common derivatizing agent is p-toluenesulfonyl chloride (PTSC), which reacts with the amine group to form a sulfonamide that can be detected by a UV detector. nih.gov The separation of the derivatized enantiomers is then achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are frequently effective for the resolution of a wide range of chiral compounds. nih.gov For instance, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used for the separation of derivatized piperidin-3-amine (B1201142) enantiomers. nih.gov The mobile phase composition, typically a mixture of an alkane and an alcohol with a small amount of an amine modifier like diethylamine (B46881), is optimized to achieve the best resolution between the enantiomers. nih.gov

A patent has described an HPLC method for the analysis of 3-aminopiperidine enantiomers following derivatization with benzoyl chloride. google.com This method allows for the qualitative and quantitative analysis, as well as the determination of enantiomeric excess. google.com

Table 1: Example of Chiral HPLC Method Parameters for Piperidine Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) |

| Resolution | > 4.0 |

This table presents a representative set of conditions and is not exhaustive. Actual parameters may vary depending on the specific application and instrumentation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers another robust method for the enantiomeric separation of volatile chiral amines or their derivatives. gcms.czwiley.com Similar to HPLC, derivatization is often employed to enhance the volatility and thermal stability of the analyte, as well as to improve the separation on the chiral stationary phase.

Common chiral stationary phases for GC are based on cyclodextrins. gcms.czwiley.com These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the enantiomers of the analyte, leading to differential retention times. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving optimal separation. wiley.com For the analysis of chiral amines, derivatization with reagents like heptafluorobutyl chloroformate followed by amidation has been shown to be effective for GC-MS analysis. nih.gov

While direct GC analysis of underivatized 1-isobutylpiperidin-3-amine may be challenging due to its polarity and potential for peak tailing, derivatization can overcome these limitations and provide excellent resolution of the enantiomers. libretexts.org

Hyphenated Techniques (e.g., HPLC-Mass Spectrometry, HPLC-Orbitrap)

The coupling of HPLC with mass spectrometry (MS) provides a highly sensitive and selective method for the analysis of chiral compounds. nih.gov HPLC-MS combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by mass spectrometry. nih.govresearchgate.net This is particularly advantageous for complex matrices where co-eluting impurities might interfere with UV detection.

HPLC-Orbitrap mass spectrometry, a high-resolution mass spectrometry (HRMS) technique, offers even greater specificity and the ability to perform untargeted analysis. nih.gov The high mass accuracy of the Orbitrap analyzer allows for the confident identification of the analyte and its impurities based on their exact mass. This can be critical in pharmaceutical analysis for the detection and characterization of unknown impurities. nih.gov While specific applications for (R)-1-isobutylpiperidin-3-amine are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable.

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic methods provide an alternative or complementary approach to chromatographic techniques for determining the enantiomeric excess of a chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (utilizing chiral shift reagents or derivatization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity. researchgate.net In an achiral solvent, the NMR spectra of enantiomers are identical. However, the presence of a chiral auxiliary can induce diastereomeric environments, leading to separate signals for the two enantiomers. researchgate.netlibretexts.org

This can be achieved in two main ways:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These are chiral compounds that form transient, non-covalent diastereomeric complexes with the analyte. researchgate.netunipi.it Lanthanide-based chiral shift reagents, for example, can induce significant chemical shift differences between the signals of the enantiomers, allowing for their quantification. libretexts.orgrsc.org The use of 19F NMR with chiral probes has also emerged as a sensitive method for determining enantiomeric excess. nih.gov

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical and fundamental technique for characterizing chiral compounds. anton-paar.com It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. anton-paar.compacificbiolabs.com Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. libretexts.org By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. libretexts.orgnih.gov Polarimetry is a relatively simple and non-destructive technique, making it suitable for routine quality control. anton-paar.comresearchgate.net

Method Validation and Analytical Performance Parameters

Method validation is a formal process that confirms that an analytical methodology is accurate, reproducible, and fit for its intended use. Key performance parameters are assessed to ensure the reliability of results.

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components, such as its enantiomer, impurities, or degradation products. In chiral analysis, the most critical aspect of selectivity is the resolution between the two enantiomers.

For the analysis of (R)-piperidin-3-amine, a Chiralpak AD-H column was utilized with a mobile phase consisting of 0.1% diethylamine in ethanol. nih.gov This system achieved a resolution factor (Rs) of greater than 4.0 between the derivatized (R) and (S) enantiomers. nih.gov An Rs value of greater than 1.5 is generally considered sufficient for baseline separation, indicating that this method possesses excellent selectivity. The specificity would be further demonstrated by showing that there is no interference from process-related impurities or degradation products at the retention time of the analyte peak.

Illustrative Chromatographic Conditions for a Related Compound:

| Parameter | Condition |

|---|---|

| Compound | (R)-piperidin-3-amine dihydrochloride |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detector | UV at 228 nm |

| Derivatizing Agent | para-toluenesulfonyl chloride (PTSC) |

| Resolution (Rs) | > 4.0 |

Table based on data from a study on (R)-piperidin-3-amine. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These parameters are crucial for quantifying trace amounts of the unwanted enantiomer.

While the specific LOD and LOQ values for this compound are not published, we can refer to typical performance for similar chiral HPLC methods. For instance, a validated method for another chiral amine, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, reported an LOD of 0.084 µg/mL and an LOQ of 0.159 µg/mL. nih.gov For the purpose of illustration, a hypothetical data table for this compound, based on the performance of analogous methods, is presented below.

Illustrative LOD and LOQ Data (Hypothetical):

| Parameter | Specification | Result |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.15 µg/mL |

This table is for illustrative purposes and represents typical values for such analyses.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis on the plot of peak area versus concentration.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and expressing the result as a percentage of recovery.

For the chiral HPLC method of (R)-piperidin-3-amine, the validation was performed as per ICH guidelines, which necessitates the evaluation of these parameters. nih.gov A hypothetical summary of these validation results, which would be expected for a robust method for this compound, is provided below.

Illustrative Validation Performance Data (Hypothetical):

| Parameter | Specification | Illustrative Result |

|---|---|---|

| Linearity (Range) | e.g., LOQ to 150% of impurity spec. | LOQ - 0.5% |

| Correlation Coefficient (r²) | ≥ 0.998 | 0.999 |

| Precision (Repeatability, RSD) | ≤ 5.0% at LOQ | 4.2% |

| Intermediate Precision (RSD) | ≤ 10.0% | 7.5% |

| Accuracy (% Recovery) | 80.0 - 120.0% | 98.5% - 103.2% |

This table is for illustrative purposes and represents typical acceptance criteria and results for such analyses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-isobutylpiperidin-3-amine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Synthesis : Utilize asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) to control stereochemistry. Starting materials such as piperidin-3-amine derivatives and isobutyl halides can be coupled under basic conditions (e.g., K₂CO₃ in DMF) .

- Purity Verification : Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. Cross-validate with NMR spectroscopy (e.g., NOE experiments) to confirm spatial configuration .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Data Reconciliation : Compare primary literature sources (e.g., peer-reviewed journals, PubChem) and prioritize studies with rigorous experimental protocols (e.g., controlled temperature/pH conditions).

- Empirical Testing : Conduct stability assays under varying conditions (e.g., light, humidity) and validate solubility using standardized methods (e.g., shake-flask technique) .

Q. What safety protocols are critical when working with this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and P95 respirators when handling powders or solutions.

- Ventilation : Perform reactions in fume hoods to minimize inhalation exposure.

- Emergency Procedures : Follow OSHA guidelines for chemical spills (e.g., neutralize with inert absorbents, dispose as hazardous waste) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Model Setup : Optimize molecular geometries using Gaussian or GAMESS. Calculate binding affinities via AutoDock Vina against target receptors (e.g., GPCRs, ion channels).

- Validation : Corrogate computational results with in vitro assays (e.g., radioligand binding studies) to refine predictive accuracy .

Q. What experimental strategies resolve contradictions in reported pharmacological effects (e.g., agonist vs. antagonist activity) of this compound?

- Methodological Answer :

- Controlled Replication : Reproduce assays under identical conditions (e.g., cell lines, buffer composition) to isolate variables.

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., Cohen’s d for effect size) to identify consensus outcomes .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., isobutyl group, piperidine ring) and assess changes in bioactivity.

- Data Integration : Use cheminformatics tools (e.g., QSAR models) to correlate structural features with activity. Tabulate results as follows:

| Analog | Substituent Position | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 1 | R = Isobutyl | 12.3 | 5.2 |

| 2 | R = Cyclohexyl | 8.7 | 3.8 |

| 3 | R = Benzyl | 23.1 | 1.9 |

Cite primary literature for benchmarking .

Data Reproducibility and Ethical Considerations

Q. What steps ensure reproducibility of kinetic studies involving this compound?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., kinetic curves, HPLC chromatograms) in repositories like Zenodo.

- Protocol Transparency : Specify reaction parameters (e.g., stirring rate, catalyst loading) in supplementary materials .

Q. How should researchers address conflicting toxicity data in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.